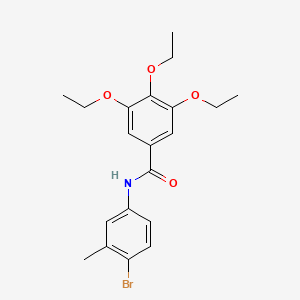![molecular formula C17H15ClN2O2 B5164508 1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been widely studied for its potential therapeutic applications and its role in drug development.
Mecanismo De Acción
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione acts as a full agonist of the CB1 receptor, which is primarily expressed in the central nervous system. It binds to the receptor and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. This compound has been found to increase appetite and food intake, and to have effects on the reward system in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages as a research tool. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for investigating the effects of cannabinoids on the receptor system. It is also stable and easy to handle, making it suitable for use in a range of experimental settings. However, this compound has some limitations as a research tool. It is not a natural compound, so its effects may not accurately reflect those of endogenous cannabinoids. It also has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several areas of future research that could be pursued using 1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione. One potential direction is the development of new CB1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the role of the cannabinoid receptor system in various disease states, such as pain, inflammation, and psychiatric disorders. Finally, this compound could be used to study the effects of cannabinoids on the developing brain, which is an area of growing concern given the increasing use of cannabis among young people.
Métodos De Síntesis
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione can be synthesized through a multistep process starting from 3-chlorobenzaldehyde and 4-methylphenylamine. The key step in the synthesis is the formation of the pyrrolidinedione ring through a condensation reaction between the aldehyde and the amine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research to study the cannabinoid receptor system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and mood. This compound has also been used as a tool compound in drug discovery to develop new cannabinoid receptor ligands with improved pharmacological properties.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-5-7-13(8-6-11)19-15-10-16(21)20(17(15)22)14-4-2-3-12(18)9-14/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJSEKVHNNIISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B5164454.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![ethyl 7-cyclopropyl-3-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5164464.png)
![methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate](/img/structure/B5164475.png)
![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)
![2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5164486.png)

![N-[3-(3-bromophenoxy)propyl]-1-butanamine](/img/structure/B5164502.png)
![N,N-dimethyl-3-[({[2-(methylthio)-5-pyrimidinyl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5164505.png)
